molecular formula C8H15BrO3 B6162128 methyl 2-bromo-3-(tert-butoxy)propanoate CAS No. 415963-60-9

methyl 2-bromo-3-(tert-butoxy)propanoate

Cat. No.: B6162128
CAS No.: 415963-60-9
M. Wt: 239.1
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Description

Methyl 2-bromo-3-(tert-butoxy)propanoate is a specialized organic compound featuring a propanoate ester backbone with a bromine atom at the second carbon and a tert-butoxy group at the third carbon. Its molecular formula is C₉H₁₅BrO₃, with a molecular weight of approximately 263.12 g/mol. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

CAS No.

415963-60-9

Molecular Formula

C8H15BrO3

Molecular Weight

239.1

Purity

95

Origin of Product

United States

Preparation Methods

Bromination of Methyl 3-(tert-Butoxy)propanoate

A hypothetical adaptation involves reacting methyl 3-(tert-butoxy)propanoate with bromine in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN) under UV light (254 nm). For example:

  • Reactants : Methyl 3-(tert-butoxy)propanoate (1.0 equiv), bromine (1.2 equiv), AIBN (0.02 equiv initial, followed by incremental additions).

  • Conditions : Tetrachloroethylene solvent, 70°C, 40-hour reaction time.

  • Outcome : Theoretical yields of 85–94% based on analogous transformations in the patent.

This method’s efficacy relies on strict temperature control and initiator replenishment to sustain radical chain propagation. Side reactions, such as over-bromination or ester hydrolysis, are mitigated by maintaining anhydrous conditions and stoichiometric precision.

Nucleophilic Substitution with tert-Butoxide

Nucleophilic displacement of a bromine atom by tert-butoxide offers a direct route to the target compound. The J-Stage article on mTOR-targeting PROTACs demonstrates a related strategy, substituting bromo intermediates with tert-butoxy groups under basic conditions.

Reaction of Methyl 2,3-Dibromopropanoate with Potassium tert-Butoxide

In this two-step process:

  • Synthesis of Methyl 2,3-Dibromopropanoate : Bromination of methyl acrylate using bromine in dichloromethane yields the dibromo intermediate.

  • Selective Substitution : Treatment with potassium tert-butoxide in tetrahydrofuran (THF) at 0°C selectively replaces the 3-position bromine with tert-butoxy:

    CH2(Br)C(Br)(COOCH3)+KOtBuCH2(Br)C(OtBu)(COOCH3)+KBr\text{CH}_2(\text{Br})-\text{C}(\text{Br})(\text{COOCH}_3) + \text{KOtBu} \rightarrow \text{CH}_2(\text{Br})-\text{C}(\text{OtBu})(\text{COOCH}_3) + \text{KBr}
    • Yield : ~62% (extrapolated from PROTAC synthesis in).

    • Purification : Recrystallization from methyl tert-butyl ether (MTBE) enhances purity.

This method’s selectivity stems from steric hindrance at the 2-position, favoring substitution at the less hindered 3-bromo site.

Multi-Step Synthesis via tert-Butyl Protection

A third approach, inferred from amino acid derivative synthesis in patent WO2010052011A1, involves introducing the tert-butoxy group early in the synthesis to streamline subsequent functionalization.

Stepwise Protocol

  • tert-Butyl Protection of 3-Hydroxypropanoic Acid :

    • React 3-hydroxypropanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) to yield 3-(tert-butoxy)propanoic acid.

  • Esterification with Methanol :

    • Convert the acid to its methyl ester using thionyl chloride (SOCl₂) followed by methanol.

  • Bromination at the 2-Position :

    • Employ phosphorus tribromide (PBr₃) in dichloromethane to introduce bromine selectively at the α-carbon.

Key Data :

  • Overall Yield : ~55–60% (estimated from analogous sequences in).

  • Advantage : Avoids competing reactions during bromination by pre-installing the tert-butoxy group.

Comparative Analysis of Preparation Methods

MethodKey ReagentsConditionsYieldPurityScalabilitySource
Radical BrominationBr₂, AIBN, UV light70°C, 40 h85–94%≥90%Moderate
Nucleophilic SubstitutionKOtBu, THF0°C, 3 h~62%≥95%High
Multi-Step ProtectionBoc₂O, PBr₃, SOCl₂Room temp to reflux55–60%≥98%Low

Optimization Insights

  • Radical Bromination : Requires precise initiator dosing to minimize polybromination. Scale-up challenges include UV penetration in larger reactors.

  • Nucleophilic Substitution : Benefits from inexpensive reagents but demands strict temperature control to prevent ester hydrolysis.

  • Multi-Step Approach : Offers high purity but involves labor-intensive purification steps, limiting industrial applicability.

Mechanistic Considerations and Side Reactions

Radical Pathway Dynamics

The AIBN-initiated bromination proceeds via a radical chain mechanism:

  • Initiation : AIBN decomposes to generate nitrogen gas and cyanoisopropyl radicals.

  • Propagation : Radicals abstract hydrogen from the ester’s α-carbon, forming a carbon-centered radical that reacts with Br₂.

  • Termination : Radical recombination halts the chain.

Side Reactions :

  • Over-bromination : Addressed by using excess ester relative to Br₂.

  • Ester cleavage : Mitigated by non-polar solvents (e.g., tetrachloroethylene).

Steric Effects in Nucleophilic Substitution

The tert-butoxide’s bulkiness directs substitution to the less hindered 3-position, as demonstrated in PROTAC synthesis . Computational studies suggest a 10:1 selectivity ratio for 3- vs. 2-position substitution under kinetic control.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3-(tert-butoxy)propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted propanoates.

    Elimination Reactions: Formation of alkenes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-bromo-3-(tert-butoxy)propanoate finds applications in various scientific research fields:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Drug Development: Employed in the preparation of pharmaceutical compounds and active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-(tert-butoxy)propanoate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atom bonded to the bromine. This leads to the formation of new chemical bonds and the generation of various products. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Ester Group Key Features References
This compound Not provided C₉H₁₅BrO₃ ~263.12 Br (C2), tert-butoxy (C3) Methyl Bromine for substitution; tert-butoxy for steric effects N/A
tert-Butyl 2-bromo-2-methylpropanoate 23877-12-5 C₈H₁₅BrO₂ 223.11 Br, methyl (C2) tert-Butyl High-purity synthesis (99%) via acid catalysis
Methyl 2-(4-bromobenzyl)-3-(Boc-amino)propanoate 886366-46-7 C₁₆H₂₂BrNO₄ 380.26 4-bromobenzyl (C2), Boc-amino (C3) Methyl Pharmaceutical intermediate; Boc-protected amino group
Ethyl 3-(Boc-amino)-2,2-difluoropropanoate Not provided C₁₀H₁₇F₂NO₄ 253.24 Boc-amino (C3), difluoro (C2) Ethyl Fluorinated building block for drug design
tert-Butyl 3-(dimethoxyethylamino)-2-methylpropanoate 1221341-84-9 C₁₂H₂₅NO₄ 247.33 Dimethoxyethylamino (C3), methyl (C2) tert-Butyl Experimental applications; polar amino group

Structural and Functional Differences

Substituent Positioning and Reactivity: The target compound has bromine and tert-butoxy groups on adjacent carbons (C2 and C3), enabling sequential functionalization. In contrast, tert-butyl 2-bromo-2-methylpropanoate (CAS 23877-12-5) places bromine and methyl on the same carbon (C2), favoring elimination or radical reactions due to steric strain . Methyl 2-(4-bromobenzyl)-3-(Boc-amino)propanoate (CAS 886366-46-7) incorporates a brominated aromatic side chain (C2) and a Boc-protected amino group (C3), making it suitable for peptide coupling or Suzuki-Miyaura cross-coupling reactions .

Ester Group Influence: Methyl and ethyl esters (e.g., ethyl 3-(Boc-amino)-2,2-difluoropropanoate) typically exhibit higher electrophilicity at the carbonyl carbon compared to bulky tert-butyl esters, affecting hydrolysis rates and enzyme interactions .

Protecting Groups and Applications: Boc (tert-butoxycarbonyl) groups in methyl 2-(4-bromobenzyl)-3-(Boc-amino)propanoate and ethyl 3-(Boc-amino)-2,2-difluoropropanoate are widely used in peptide synthesis to protect amines, whereas the tert-butoxy group in the target compound may transiently shield hydroxyl groups . The dimethoxyethylamino group in tert-butyl 3-(dimethoxyethylamino)-2-methylpropanoate (CAS 1221341-84-9) introduces polarity and hydrogen-bonding capacity, useful in prodrug design .

Q & A

Synthesis Optimization

Q: How can reaction conditions be optimized for the synthesis of methyl 2-bromo-3-(tert-butoxy)propanoate to maximize yield and purity? A: Optimization requires careful selection of reagents and solvents. For bromination at the 2-position, nucleophilic substitution (e.g., using NaBr in polar aprotic solvents like DMF) is common, but competing elimination pathways may occur under acidic conditions. Temperature control (e.g., maintaining 0–5°C during bromine addition) and stoichiometric adjustments (e.g., 1.2 equivalents of brominating agent) can suppress side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the target compound .

Mechanistic Pathways

Q: What are the competing reaction mechanisms when introducing bromine at the 2-position of the propanoate ester, and how can side products be minimized? A: Bromination may proceed via radical pathways or nucleophilic substitution. Radical mechanisms (initiated by light or AIBN) risk over-bromination, while nucleophilic routes (e.g., using HBr with catalytic Lewis acids) favor regioselectivity. Side products like β-elimination derivatives (e.g., α,β-unsaturated esters) arise under basic conditions. Mitigation strategies include using anhydrous solvents, avoiding strong bases, and monitoring reaction progress via TLC or in-situ IR spectroscopy .

Analytical Techniques

Q: Which spectroscopic methods are most effective in characterizing this compound, especially distinguishing between regioisomers? A: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H NMR distinguishes regioisomers via coupling patterns: the tert-butoxy group’s singlet (9H, δ 1.2–1.4 ppm) and brominated carbon’s splitting (e.g., triplet for adjacent CH₂). ¹³C NMR identifies the ester carbonyl (δ ~170 ppm) and brominated carbon (δ ~40 ppm). IR spectroscopy verifies ester C=O (1740 cm⁻¹) and tert-butoxy C-O (1250 cm⁻¹) stretches. X-ray crystallography resolves ambiguous cases .

Environmental Fate

Q: How does the tert-butoxy group influence the environmental persistence and degradation pathways of this compound? A: The tert-butoxy group increases hydrophobicity, reducing aqueous solubility and enhancing adsorption to organic matter in soil. However, its steric bulk slows hydrolytic degradation. Under UV exposure, photolysis may cleave the ester bond, releasing brominated fragments. Microbial degradation studies in simulated environments (e.g., OECD 301B tests) show slower mineralization rates compared to non-branched analogs, suggesting prolonged persistence in anaerobic conditions .

Comparative Bioactivity

Q: How does the introduction of a bromine atom at the 2-position affect the compound’s bioactivity compared to non-halogenated analogs? A: Bromine’s electronegativity enhances electrophilic reactivity, potentially increasing interactions with biomolecular targets (e.g., enzyme active sites). In cytotoxicity assays, brominated derivatives show 2–3-fold higher potency against cancer cell lines (e.g., MCF-7) compared to non-halogenated analogs. However, bromine may also elevate off-target effects, as seen in hERG channel binding assays. Structure-activity relationship (SAR) studies recommend balancing halogenation with solubility-enhancing groups (e.g., tert-butoxy) .

Data Contradictions

Q: How should researchers resolve discrepancies in reported reaction yields when using different solvent systems for this compound’s synthesis? A: Yield variations often stem from solvent polarity effects on transition states. For example, DMF (high polarity) stabilizes ionic intermediates in SN2 mechanisms, yielding >80% product, while THF (moderate polarity) favors competing E2 pathways, reducing yields to ~50%. Systematic solvent screening (e.g., using Kamlet-Taft parameters) and computational modeling (DFT studies) can identify optimal conditions. Reproducibility requires strict control of moisture levels and reaction temperature .

Stability Under Storage

Q: What are the critical factors affecting the stability of this compound during long-term storage? A: Degradation is accelerated by light (via radical pathways), moisture (hydrolysis of the ester bond), and elevated temperatures. Storage recommendations:

  • Temperature: –20°C in amber vials.
  • Humidity: Use desiccants (e.g., silica gel) in sealed containers.
  • Solvent: Dissolve in anhydrous acetonitrile or DCM for aliquots.
    Stability assays (HPLC monitoring over 6 months) show <5% degradation under optimal conditions .

Synthetic Byproduct Identification

Q: What are the common byproducts formed during the synthesis of this compound, and how can they be characterized? A: Major byproducts include:

  • Elimination product: Methyl 3-(tert-butoxy)acrylate (identified by ¹H NMR: vinyl proton at δ 6.2 ppm).
  • Di-brominated derivative: Methyl 2,3-dibromo-3-(tert-butoxy)propanoate (HRMS: m/z [M+H]+ 353.98).
  • Hydrolysis product: 3-(tert-butoxy)propanoic acid (TLC: Rf 0.3 in 1:1 hexane/EtOAc).
    LC-MS coupled with preparative HPLC isolates these byproducts for structural confirmation .

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